(4-Bromo-3-methylisoxazol-5-yl)methyl acetate
Overview
Description
“(4-Bromo-3-methylisoxazol-5-yl)methyl acetate” is a chemical compound with the CAS Number: 1380089-33-7 . It has a molecular weight of 234.05 and its IUPAC name is this compound . The compound is typically a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at room temperature . The physical form of this compound is a yellow to brown liquid .
Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Evaluation of Derivatives : A study conducted by Hui et al. (2010) described the synthesis of derivatives of 5-methylisoxazol, including 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole, and their evaluation for antibacterial activities. This research underscores the chemical's potential in creating compounds with antibacterial properties (Hui et al., 2010).
Antimicrobial Studies
Development of Antimicrobial Compounds : Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles from benzisoxazolyl-3-acetic acid and evaluated their antibacterial and antifungal activities. This highlights the compound's role in antimicrobial research (Lamani et al., 2009).
Synthesis of Novel Compounds for Antimicrobial Screening : Another study by Hui et al. (2002) involved the synthesis of 5-(5-methylisoxazol-3-yl)-4-substituted aminomethyl-2-thin-1,3,4-oxadiazoles and their subsequent antibacterial evaluation. This research adds to the understanding of the compound's utility in creating antimicrobial agents (Hui et al., 2002).
Pharmacological Properties
- Pharmacological Applications : A study by Maliszewska-Guz et al. (2005) explored the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, leading to the formation of various derivatives. These compounds were investigated for their effects on the central nervous system in mice, demonstrating the compound's relevance in pharmacological studies (Maliszewska-Guz et al., 2005).
Chemical Synthesis and Structural Analysis
Crystal Structure Analysis : Lee et al. (2017) conducted a study on the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This research provides insight into the structural aspects of compounds derived from the chemical (Lee et al., 2017).
Experimental and Theoretical Studies : Gültekin et al. (2020) performed experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, analyzing its local and global chemical activities. This demonstrates the compound's application in detailed chemical studies (Gültekin et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKSLUGKUUZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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